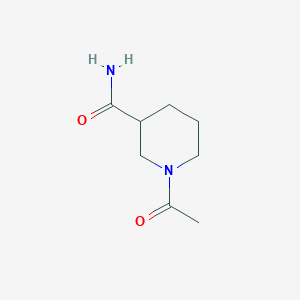

1-Acetylpiperidine-3-carboxamide

Description

Context and Significance within Nitrogen Heterocyclic Chemistry

Nitrogen heterocycles are a cornerstone of medicinal chemistry, with the piperidine (B6355638) ring being one of the most common heterocyclic motifs found in FDA-approved drugs. thieme-connect.comcymitquimica.com The significance of 1-acetylpiperidine-3-carboxamide lies in its identity as a piperidine derivative, a class of compounds with broad-ranging biological activities. The presence of the acetyl and carboxamide functional groups provides opportunities for diverse chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug design.

The piperidine scaffold can influence the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which are critical for drug development. thieme-connect.com Specifically, derivatives of piperidine-3-carboxamide have been investigated for their potential in treating various diseases. For instance, N-arylpiperidine-3-carboxamide scaffolds have been identified as inducers of a senescence-like phenotype in melanoma cells, suggesting their potential as anticancer agents. nih.gov

Overview of Research Trajectories for Piperidine Carboxamide Scaffolds

Research involving piperidine carboxamide scaffolds is multifaceted, with significant efforts directed towards the discovery of novel therapeutic agents. These scaffolds serve as a versatile platform for the design and synthesis of compounds with a wide array of biological targets.

One major research trajectory focuses on the development of enzyme inhibitors. For example, piperidine-4-carboxamide has been identified as a novel scaffold for designing inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in the pathology of Alzheimer's disease. nih.govresearchgate.net Similarly, piperidine carboxamide derivatives have been synthesized and evaluated as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a crucial target in cancer therapy. arabjchem.org Another study focused on the synthesis of piperidine derivatives as inhibitors of cathepsin K, an enzyme involved in bone resorption, for potential application in treating osteoporosis.

Another significant area of research is the exploration of piperidine carboxamide derivatives for their anti-proliferative and antimicrobial activities. arabjchem.org Studies have shown that modifying the substituents on the piperidine ring and the carboxamide group can lead to compounds with significant activity against various cancer cell lines and microbial strains. nih.gov For instance, a study on N-arylpiperidine-3-carboxamide derivatives led to the identification of a compound with potent antimelanoma activity. nih.gov

Furthermore, the chiral nature of many piperidine carboxamide derivatives is a key aspect of ongoing research. The stereochemistry of these molecules can significantly impact their biological activity and selectivity. thieme-connect.com Consequently, the development of enantioselective synthetic methods and the evaluation of the biological properties of individual enantiomers are active areas of investigation. thieme-connect.comresearchgate.net The introduction of chiral piperidine scaffolds into small molecules has been shown to enhance biological activities, improve pharmacokinetic properties, and reduce toxicity. thieme-connect.com

The synthesis of this compound itself is typically achieved through the acetylation of piperidine-3-carboxamide. More broadly, the synthesis of various piperidine carboxamide derivatives often involves multi-step sequences, starting from commercially available piperidine precursors. google.comchemicalbook.com The development of efficient and scalable synthetic routes to these scaffolds remains an important focus for enabling their widespread use in drug discovery programs. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-acetylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-6(11)10-4-2-3-7(5-10)8(9)12/h7H,2-5H2,1H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFWTSLDLPGOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609632 | |

| Record name | 1-Acetylpiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15827-99-3 | |

| Record name | 1-Acetylpiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Acetylpiperidine 3 Carboxamide and Its Derivatives

Synthetic Routes for 1-Acetylpiperidine-3-carboxamide

The creation of this compound can be approached through several reliable synthetic pathways, primarily involving amidation and acylation reactions.

Amidation Reactions from Precursors

A primary method for synthesizing the core piperidine-3-carboxamide structure involves the amidation of a carboxylic acid precursor. researchgate.net This fundamental reaction in organic chemistry sees the conversion of a carboxylic acid or its derivative into an amide. researchgate.net In the context of piperidine (B6355638) chemistry, this often involves starting with piperidine-3-carboxylic acid. The carboxylic acid is typically activated to facilitate the reaction with an amine. researchgate.net Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions. google.com

Another approach to forming the amide bond is through the use of acyl chlorides. The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with ammonia (B1221849) or an appropriate amine to yield the desired carboxamide. This method is highly effective but requires careful handling due to the moisture sensitivity and corrosive nature of the reagents involved.

Furthermore, derivatives of piperidine-3-carboxylic acid, such as its esters (e.g., ethyl nipecotate or ethyl-piperidine-3-carboxylate), can also serve as precursors. nih.gov These esters can be converted to the corresponding carboxamide through aminolysis, which is the reaction with ammonia. This process often requires heat or catalysis to proceed at a reasonable rate.

A notable one-pot synthesis involves the activation of the carboxylic acid with carbonyldiimidazole (CDI), which forms a reactive N-acyl imidazole (B134444) intermediate. nih.gov This intermediate can then be reacted directly with an amine to form the amide. nih.gov

Acylation Strategies in Piperidine Chemistry

Once the piperidine-3-carboxamide scaffold is in hand, the final step to obtaining this compound is the acylation of the piperidine nitrogen. This reaction involves introducing an acetyl group onto the secondary amine of the piperidine ring.

A widely used and straightforward method for this transformation is the reaction with acetic anhydride (B1165640) in the presence of a base. The base, often a tertiary amine like triethylamine (B128534), deprotonates the piperidine nitrogen, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the acetic anhydride. An alternative acylating agent is acetyl chloride, which is highly reactive and typically provides good yields. The reaction is usually performed in an inert solvent, such as dichloromethane, at reduced temperatures to control the reactivity. chemicalbook.com

The choice of base and reaction conditions can be crucial for the success of the acylation. For instance, pyridine (B92270) can be used both as a base and a solvent and may also act as a nucleophilic catalyst in some cases. nih.gov The progress of the reaction is often monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion.

Advanced Synthetic Approaches for Chiral Analogues

The development of stereochemically pure piperidine derivatives is crucial for their application in pharmaceuticals, as different enantiomers can exhibit distinct biological activities. acs.orgnih.gov Enzymatic methods have emerged as powerful tools for the synthesis of chiral piperidines, offering high selectivity under mild conditions. psu.edu

Enzymatic Resolution Techniques

Enzymatic resolution is a key strategy for separating enantiomers from a racemic mixture. This approach leverages the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer, allowing for the separation of the reacted and unreacted forms.

Lipases are a class of enzymes that have been extensively used in the stereoselective hydrolysis of esters. In the context of piperidine synthesis, this technique has been applied to meso-diesters. For example, the desymmetrization of dimethyl meso-piperidine-3,5-dicarboxylates has been achieved using various lipases, including pig liver esterase (PLE), lipase (B570770) from Candida cylindracea (CCL), and porcine pancreatic lipase (PPL). researchgate.net This enzymatic hydrolysis selectively converts one of the ester groups to a carboxylic acid, resulting in a chiral half-ester. researchgate.net However, the efficiency and enantioselectivity of this method can be moderate in some cases. rsc.org

An alternative and often more efficient approach is the stereoselective monoacetylation of analogous piperidine-3,5-dimethanols. rsc.org For instance, the lipase from Pseudomonas fluorescens has been shown to effectively catalyze the monoacetylation of piperidine-3,5-dimethanols, yielding the (3S,5R)-monoacetate with high enantiomeric excess. rsc.org Similarly, lipases from Candida antarctica and Candida cylindracea have been successfully employed for the stereoselective monoacetylation of related diols. rsc.org

The kinetic resolution of racemic piperidine derivatives through lipase-catalyzed reactions is another valuable technique. This can involve either the selective acylation of one enantiomer of an amine or the selective hydrolysis of one enantiomer of an amide or ester. For example, Candida antarctica lipase A has been used for the highly (S)-selective acylation of the secondary ring nitrogen of methyl pipecolinate. researchgate.net

To maximize the effectiveness of biocatalytic resolutions, careful optimization of various reaction parameters is essential. These parameters include the choice of enzyme, solvent, temperature, pH, and acylating agent.

The selection of the lipase is critical, as different lipases can exhibit varying levels of enantioselectivity and reactivity towards a specific substrate. For instance, in the resolution of a piperidine intermediate for the drug SCH66336, extensive screening led to the identification of Toyobo LIP-300 as an effective lipase. acs.org

The solvent system can significantly influence enzyme activity and selectivity. While aqueous buffers are common, organic solvents or biphasic systems are often used to improve substrate solubility and reaction equilibrium. psu.edu For example, the use of the ionic liquid BMIM-PF6 as a reaction medium with Candida cylindracea lipase improved the yield and enantiomeric excess in a monoacetylation reaction. rsc.org The addition of co-solvents like DMSO can also be beneficial. psu.edu

Temperature and pH are crucial for maintaining the optimal conformation and catalytic activity of the enzyme. chemrxiv.org For the enzymatic resolution of dimethyl 1-acetylpiperidine-2,3-dicarboxylate, the optimal temperature was found to be in the range of 45-50 °C, with the pH maintained at 7.5. chemrxiv.org

The choice of acyl donor in acylation reactions is also important. In the enzymatic resolution of (±)-4, a piperidine atropisomeric intermediate, trifluoroethyl isobutyrate was found to be an effective acylating agent. acs.org

Table of Reaction Parameters for Enzymatic Resolution

| Enzyme | Substrate | Reaction Type | Key Optimization Parameters | Outcome | Reference |

|---|---|---|---|---|---|

| Lipase from Pseudomonas fluorescens | Piperidine-3,5-dimethanols | Stereoselective monoacetylation | - | (3S,5R)-monoacetate, 74-78% yield, >98% ee | rsc.org |

| Candida antarctica Lipase A | Methyl pipecolinate | N-acylation | - | Highly (S)-selective (E>>100) | researchgate.net |

| Toyobo LIP-300 | (±)-4 (piperidine atropisomer) | Acylation | Acylating agent (trifluoroethyl isobutyrate), solvent, moisture content | High enantiomeric excess of (+)-4 | acs.org |

| Lipase | (±) dimethyl 1-acetylpiperidine-2,3-dicarboxylate | Hydrolysis | Temperature (45-50 °C), pH (7.5) | >99% ee, 47.5% yield | chemrxiv.org |

Multi-Step Chemical Synthesis Leveraging Protecting Group Strategies

The synthesis of this compound and its derivatives often necessitates a multi-step approach, where the strategic use of protecting groups is crucial to ensure regioselectivity and high yields. Protecting groups are employed to temporarily mask reactive functional groups, preventing them from participating in undesired side reactions while other parts of the molecule are being modified. utdallas.edupressbooks.pub The acetyl group on the piperidine nitrogen can itself be viewed as a protecting group, as it reduces the nucleophilicity of the amine and prevents it from undergoing reactions intended for other sites. utdallas.edu

In more complex syntheses, particularly for creating derivatives, a common strategy involves the protection of the piperidine nitrogen with a more labile group, such as the tert-butoxycarbonyl (Boc) group. This allows for modifications at the 3-position, followed by deprotection and subsequent acetylation of the piperidine nitrogen.

A representative multi-step synthesis starting from a piperidine-3-carboxylic acid precursor might involve the following sequence:

Protection: The secondary amine of a piperidine-3-carboxylic acid derivative is protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. This step is critical to prevent the nitrogen from interfering with subsequent reactions involving the carboxylic acid.

Carboxamide Formation: The carboxylic acid at the 3-position is converted into the primary carboxamide. This transformation can be achieved by first activating the carboxylic acid, for instance, by converting it to an acid chloride with thionyl chloride (SOCl₂), followed by reaction with ammonia. Alternatively, modern peptide coupling agents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt) can be used to directly couple the carboxylic acid with an ammonia source like ammonium (B1175870) chloride. unipi.it

Deprotection and Acetylation: The Boc protecting group is removed from the piperidine nitrogen, typically under acidic conditions (e.g., using trifluoroacetic acid or HCl in ethanol). The final step is the acetylation of the now-free secondary amine using acetic anhydride or acetyl chloride to yield the target this compound. smolecule.com

The table below outlines a typical protecting group strategy for a related derivative, highlighting the reagents and yields for each step.

| Step | Description | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Boc Protection of Piperidine Nitrogen | Boc₂O, NaOH/THF, 25°C, 12h | 89% | >95% |

| 2 | Carboxylic Acid Activation (Weinreb Amide) | N,O-dimethylhydroxylamine HCl, Et₃N, iBCF, 0°C→25°C, 6h | 78% | >97% |

| 3 | Grignard Coupling & Deprotection | MeMgBr, THF, −10°C, 2h; then HCl/EtOH, reflux, 4h | 75% | >98% |

Friedel-Crafts Acylation Approaches for Related Derivatives

Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring via an electrophilic aromatic substitution mechanism, typically using an acyl chloride or anhydride and a strong Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.com While this compound itself lacks an aromatic ring for direct acylation, this reaction is a powerful tool for synthesizing more complex derivatives by coupling the piperidine moiety with other chemical entities.

In the context of related derivatives, a modified Friedel-Crafts-type reaction can be used to form a carbonyl linkage between two piperidine rings or to attach the piperidine structure to another core. A documented approach for a related bis-piperidine compound involves the following steps:

Acid Chloride Formation: A precursor such as 1-acetylpiperidine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding highly reactive acyl chloride. unipi.it

Lewis Acid-Catalyzed Coupling: The acyl chloride is then activated by a Lewis acid, such as AlCl₃, forming a resonance-stabilized acylium ion. sigmaaldrich.com This electrophilic intermediate reacts with a nucleophile, which can be another 1-acetylpiperidine (B1204225) molecule, to form the new carbon-carbon or carbon-nitrogen bond.

This synthetic route can be advantageous over multi-step protecting group strategies due to a shorter reaction sequence.

| Methodology | Key Advantages | Key Disadvantages | Typical Yield (Critical Step) |

|---|---|---|---|

| Multi-Step Protection Strategy | High overall yield, suitable for complex targets and small-scale synthesis. | Longer sequence (e.g., 5+ steps), requires stringent anhydrous conditions. | ~75-80% per step. |

| Friedel-Crafts Acylation Approach | Shorter route (e.g., 3 steps), scalable, tolerant of moderate temperatures. | Steric hindrance can slow reactivity, may require elevated temperatures. | ~68% in the key coupling step. |

Derivatization and Functionalization Strategies

Generation of Amide and Sulfonyl Derivatives for Structural Diversification

Structural diversification of the this compound scaffold is essential for exploring structure-activity relationships (SAR) in fields like medicinal chemistry. Key strategies involve the synthesis of diverse libraries of amide and sulfonyl derivatives. nih.govbrieflands.com

Amide Derivatives: A common approach to generate amide derivatives is to start with a 1-acetylpiperidine-3-carboxylic acid intermediate. This precursor can be coupled with a wide array of primary and secondary amines using standard peptide coupling reagents. The use of condensing agents like HATU in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF) is a highly effective method for forming the amide bond under mild conditions. unipi.it This allows for the systematic introduction of different R-groups to probe their impact on the molecule's properties.

Sulfonyl Derivatives: To generate sulfonyl derivatives, the piperidine nitrogen is typically the reaction site. This requires a synthetic route where the acetylation step is postponed. A Boc-protected piperidine intermediate can be deprotected to liberate the free secondary amine. nih.gov This amine is then reacted with a variety of sulfonyl chlorides (R-SO₂Cl) in the presence of a base like triethylamine to yield the corresponding N-sulfonylpiperidine derivatives. nih.gov This method enables the incorporation of different aryl or alkyl sulfonyl groups, significantly altering the electronic and steric properties of the piperidine ring.

| Derivative Type | Precursor | Key Reagents | Functional Group Introduced |

|---|---|---|---|

| Amide | 1-Acetylpiperidine-3-carboxylic acid | Various Amines (R-NH₂), HATU, DIPEA | -C(O)NH-R |

| Sulfonyl | 4-Aminopiperidine (or other deprotected amine precursor) | Various Sulfonyl Chlorides (R-SO₂Cl), Triethylamine | -SO₂-R |

Strategic Substituent Introduction for Modulation of Molecular Properties

The introduction of specific substituents onto the this compound framework or its derivatives is a key strategy for fine-tuning molecular properties such as polarity, metabolic stability, and biological target affinity. ucanr.edu Studies on related N-acylpiperidine structures demonstrate that even minor modifications can lead to significant changes in function. nih.gov

For instance, in a series of related 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors, systematic modification of both the N-acyl group and substituents on the aryl ring revealed clear SAR trends:

N-Acyl Group Modification: Changing the N-acetyl group to a larger or more rigid acyl group, such as N-propionyl or N-cyclopropanecarbonyl, can dramatically enhance biological potency. The replacement of an N-acetyl group with an N-cyclopropanecarbonyl group in one analog resulted in a 7-fold increase in inhibitory potency against its target enzyme. nih.gov

Aryl Ring Substitution: The introduction of substituents onto an attached aromatic ring can modulate properties. Halogen atoms (e.g., F, Cl) can be introduced to block sites of metabolic oxidation, thereby increasing the compound's half-life. ucanr.edu Conversely, the presence of highly polar groups, such as a phenol (B47542) (-OH) or nitro (-NO₂) group, can be detrimental to activity, likely due to unfavorable electronic character or increased polarity that hinders binding to a hydrophobic pocket in a target protein. ucanr.edu

The following table, based on data from related inhibitor studies, illustrates how strategic substitutions can modulate biological activity. ucanr.edu

| Compound Class | Substituent | Position | Effect on Potency (IC₅₀) |

|---|---|---|---|

| N-Acylpiperidine Ureas | Propionyl (vs. Acetyl) | Piperidine Nitrogen | Increased Potency |

| Substituted Phenyl Ureas | Hydrophobic groups (e.g., Isopropyl) | Para | Increased Potency |

| Substituted Phenyl Ureas | Polar groups (e.g., OH, COOH) | Para | Decreased Potency |

| Halophenyl Ureas | Halogens (e.g., F, Cl) | Aromatic Ring | Potency maintained or increased; may improve metabolic stability. |

Chemical Reactivity Profiles and Transformations

Oxidation Pathways and Mechanisms

This compound can undergo oxidation at several sites, with the piperidine ring nitrogen being a common point of transformation. The specific outcome of the oxidation reaction depends heavily on the nature of the oxidizing agent used.

A primary and well-characterized oxidation pathway is the formation of the corresponding N-oxide. This reaction typically occurs when the compound is treated with peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), or with hydrogen peroxide. The mechanism involves the nucleophilic attack of the tertiary nitrogen atom of the piperidine ring on the electrophilic oxygen atom of the oxidizing agent. This transformation converts the tertiary amine into an N-oxide without disrupting the acetyl or carboxamide functionalities under controlled conditions.

The use of stronger, less selective oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, can lead to more extensive oxidation of the molecule. smolecule.com Depending on the reaction conditions, this could potentially involve oxidation of the carbon atoms within the piperidine ring, although such transformations are less controlled and may lead to a mixture of products or ring cleavage. In derivatives containing other oxidizable groups, such as a sulfide, selective oxidation to a sulfone can be achieved using reagents like Oxone®. unipi.it

Reduction Reactions of Carbonyl Functionalities

The carbonyl functionalities in this compound, namely the acetyl and carboxamide groups, exhibit different reactivities towards reducing agents. The selective reduction of these groups is a valuable strategy in the synthesis of various derivatives.

The reduction of the carboxamide group in this compound to a primary amine is a key transformation. This reaction is typically achieved using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of reducing amides to their corresponding amines. ucalgary.caumn.edu The reaction proceeds by converting the carbonyl group (C=O) of the amide into a methylene (B1212753) group (-CH₂-). ucalgary.ca This transformation is generally carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the product. ucalgary.ca

The mechanism for the LiAlH₄ reduction of an amide involves a two-step process. Initially, a hydride ion from LiAlH₄ performs a nucleophilic attack on the electrophilic carbonyl carbon of the amide. This leads to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, and the oxygen atom is eliminated as part of a metal alkoxide complex, forming a highly reactive iminium ion. This iminium ion is then rapidly reduced by another hydride equivalent to yield the final amine product. ucalgary.ca In the case of this compound, this reduction would yield (1-acetylpiperidin-3-yl)methanamine.

In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce amides under standard conditions. ucalgary.camasterorganicchemistry.comcommonorganicchemistry.com This difference in reactivity allows for the selective reduction of other functional groups, such as ketones or aldehydes, in the presence of an amide. umn.educommonorganicchemistry.com

The acetyl group's carbonyl is less reactive towards reduction than the carboxamide. While strong reducing agents like LiAlH₄ can potentially reduce both carbonyls, controlling the reaction conditions is crucial for selectivity.

The following table summarizes the reduction of the carboxamide functionality:

| Starting Material | Reagent and Conditions | Product | Reference(s) |

| This compound | 1. LiAlH₄, Anhydrous Ether or THF 2. Aqueous Workup | (1-Acetylpiperidin-3-yl)methanamine | ucalgary.ca |

| General Amide (RCONR'₂) | 1. LiAlH₄, Ether 2. H₃O⁺ | Amine (RCH₂NR'₂) | ucalgary.caumn.edu |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental in modifying this compound and its derivatives. These reactions can occur at the acetyl group's carbonyl carbon or at the carboxamide's carbonyl carbon, typically after its conversion to a more reactive species.

The acetyl group attached to the piperidine nitrogen can undergo nucleophilic substitution, allowing for its replacement with other functional groups. However, a more common and synthetically versatile approach involves the transformation of the carboxamide group. The carboxamide itself is relatively unreactive towards nucleophiles. To facilitate substitution, it is often first hydrolyzed to the corresponding carboxylic acid, 1-acetylpiperidine-3-carboxylic acid. This acid can then be converted into a more reactive acyl derivative, such as an acyl chloride.

For instance, the related compound 1-acetylpiperidine-4-carbonyl chloride is a highly reactive intermediate used as an acylating agent in organic synthesis. cymitquimica.com The presence of the electron-withdrawing chloride atom makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the synthesis of various amides, esters, and other carboxylic acid derivatives through nucleophilic acyl substitution. cymitquimica.com This two-stage mechanism involves the initial addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group (in this case, chloride) to regenerate the carbonyl double bond. vanderbilt.edu

Common nucleophiles used in these reactions include:

Amines (Primary and Secondary): React with the acyl chloride to form new amide derivatives. vanderbilt.edu

Alcohols: React to form esters. vanderbilt.edu

Water: Leads to hydrolysis, converting the acyl chloride back to the carboxylic acid. cymitquimica.com

Carboxylates: React to form acid anhydrides. vanderbilt.edu

The following table outlines representative nucleophilic substitution reactions on a derivative of the title compound.

| Starting Material Derivative | Nucleophile | Reaction Type | Product Class | Reference(s) |

| 1-Acetylpiperidine-3-carbonyl chloride | Primary or Secondary Amine | Aminolysis | Substituted Amide | vanderbilt.edu |

| 1-Acetylpiperidine-3-carbonyl chloride | Alcohol | Alcoholysis | Ester | vanderbilt.edu |

| 1-Acetylpiperidine-3-carbonyl chloride | Carboxylate | Acylation | Acid Anhydride | vanderbilt.edu |

| 1-Acetylpiperidine-3-carbonyl chloride | Water | Hydrolysis | Carboxylic Acid | cymitquimica.com |

Investigation of Biological Activity and Mechanistic Insights of 1 Acetylpiperidine 3 Carboxamide Derivatives

Exploration of Biological Modulatory Potential

Derivatives of 1-acetylpiperidine-3-carboxamide have demonstrated a wide range of biological activities, positioning them as promising candidates for further investigation in drug discovery. These compounds have been primarily explored for their potential in treating conditions such as cancer and inflammatory diseases.

Enzyme Inhibition Studies (e.g., Cathepsin K inhibition)

A notable area of investigation for this compound derivatives is their potential as enzyme inhibitors. Specifically, they have been evaluated for their ability to inhibit Cathepsin K (Cat K), a cysteine protease involved in bone resorption. nih.gov

In one study, a series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated for their Cat K inhibitory activity. The lead compound, F-12, was found to occupy the P1 and P2 pockets of the Cat K active site. nih.gov To enhance the interaction with the P3 pocket, a benzylamine (B48309) group was introduced, leading to the development of new derivatives with significantly improved inhibitory activity against Cat K. nih.gov

One of the most potent compounds from this series, compound H-9 , exhibited an IC50 value of 0.08 µM for Cat K inhibition. nih.gov This compound demonstrated anti-bone resorption effects in vitro comparable to MIV-711, a Cat K inhibitor that has been in clinical trials. nih.gov Molecular docking studies revealed that H-9 forms multiple hydrogen bonds and hydrophobic interactions with key residues in the active site of Cathepsin K. nih.gov Another derivative showed an IC50 value of 13.52 µM, indicating its potential as an anti-osteoporosis agent.

Derivatives of this compound have also been investigated as inhibitors of other enzymes, such as monoacylglycerol lipase (B570770) (MAGL), which is involved in the endocannabinoid system. unipi.it

Table 1: Cathepsin K Inhibitory Activity of Selected Piperidine-3-carboxamide Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| H-9 | 0.08 | nih.gov |

| Unnamed Derivative | 13.52 |

| MIV-711 (positive control) | N/A | nih.gov |

Modulation of Cellular Pathways

The biological effects of this compound derivatives are often rooted in their ability to modulate various cellular pathways. For instance, some derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and programmed cell death.

In melanoma cells, certain N-arylpiperidine-3-carboxamide derivatives have been found to induce a senescence-like phenotype. nih.govnih.gov This process involves complex signal transduction pathways that lead to a cessation of cell division. nih.gov The induction of premature senescence by these compounds is a promising therapeutic strategy for cancer. nih.gov

Furthermore, some derivatives may interact with pathways involved in neurotransmitter regulation, suggesting potential applications in neurological disorders.

Effects on Inflammatory Responses

Several derivatives of this compound have demonstrated anti-inflammatory properties. This activity is often linked to their ability to inhibit enzymes involved in inflammatory processes or to modulate inflammatory signaling pathways. smolecule.comucanr.edu

For example, 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of soluble epoxide hydrolase (sEH) have shown potent anti-inflammatory effects. ucanr.edu Inhibition of sEH increases the concentration of anti-inflammatory fatty acid epoxides. ucanr.edu One such derivative, 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, demonstrated a 1000-fold increase in potency in reducing hyperalgesia in a carrageenan-induced inflammatory pain model compared to morphine. ucanr.edu

The indole (B1671886) moiety present in some derivatives is also associated with anti-inflammatory effects. smolecule.com Additionally, the fluorine substitution in certain derivatives might enhance their anti-inflammatory activity by improving their pharmacokinetic properties. evitachem.com

Interactions with Receptors and Other Biological Targets

The diverse biological activities of this compound derivatives can be attributed to their interactions with a variety of biological targets, including receptors.

Some derivatives are suggested to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), which could have implications for treating neurological disorders. The indole structure found in some derivatives may facilitate interactions with serotonin (B10506) or dopamine (B1211576) receptors, thereby influencing neurotransmission. evitachem.com

Furthermore, piperidine (B6355638) carboxamides have been identified as potent, noncovalent agonists of the transient receptor potential ankyrin 1 (TRPA1) channel, a target for treating pain and respiratory diseases. nih.gov These compounds bind to a hydrophobic site at the interface of the pore helix and transmembrane segments of the channel. nih.gov

Derivatives have also been designed to act as antagonists for the P2Y14 receptor, a G protein-coupled receptor involved in inflammatory signaling. nih.govresearchgate.net

Study of Antiprofilerative and Cytotoxic Activities

A significant body of research has focused on the antiproliferative and cytotoxic activities of this compound derivatives, particularly in the context of cancer therapy. nih.govnih.govsmolecule.com

Studies have shown that these derivatives can inhibit the growth of various cancer cell lines. smolecule.com For instance, N-arylpiperidine-3-carboxamide derivatives have been identified as potent agents against human melanoma cells. nih.govnih.gov Through high-throughput screening, a lead compound from this class was found to induce a senescence-like phenotype in A375 human melanoma cells without significant toxicity to normal cells. nih.govnih.gov

Further optimization of this lead compound led to the identification of a derivative, compound 54 , with remarkable antiproliferative activity (IC50 = 0.03 µM) and senescence-inducing activity (EC50 = 0.04 µM) in A375 cells. nih.gov

The antiproliferative effects of these compounds are often mediated by their ability to induce cell cycle arrest and apoptosis. acs.org Some derivatives have also shown potent cytotoxicity against drug-resistant cancer cell lines. acs.org

Table 2: Antiproliferative and Senescence-Inducing Activity of N-Arylpiperidine-3-carboxamide Derivatives in A375 Human Melanoma Cells

| Compound | Senescence-inducing Activity (EC50, µM) | Antiproliferative Activity (IC50, µM) | Reference |

|---|---|---|---|

| Hit Compound 1 | 1.24 | 0.88 | nih.gov |

| Compound 54 | 0.04 | 0.03 | nih.gov |

Structure-Activity Relationship (SAR) Elucidation

The exploration of the structure-activity relationship (SAR) of this compound derivatives has been crucial in optimizing their biological activities. nih.govnih.govnih.govvulcanchem.com

In the development of Cathepsin K inhibitors, the introduction of a benzylamine group to the piperidine-3-carboxamide scaffold was found to be critical for enhancing the interaction with the P3 pocket of the enzyme, leading to a significant increase in inhibitory potency. nih.gov

For the N-arylpiperidine-3-carboxamide derivatives with antimelanoma activity, SAR studies revealed the importance of specific structural moieties. nih.govnih.gov For example, the S-isomer with a pyridine (B92270) ring in the B ring position and a pyrrole (B145914) in the R3 position (compound 54 ) demonstrated markedly improved activity. nih.gov

In the case of P2Y14 receptor antagonists, modifications to the piperidine ring, such as the introduction of bridging moieties, have been explored to enhance receptor affinity and modulate physicochemical properties like lipophilicity. nih.govresearchgate.net These studies have shown that even small structural changes can have a significant impact on the compound's interaction with its biological target.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Aryl-3-(1-acylpiperidin-4-yl)urea |

| 1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea |

| Cathepsin K |

| H-9 |

| MIV-711 |

| N-arylpiperidine-3-carboxamide |

| Compound 54 |

Delineation of Key Pharmacophoric Features

The molecular architecture of this compound and its derivatives presents a distinct set of pharmacophoric features that are crucial for their biological interactions. A pharmacophore model for this class of compounds is primarily defined by the spatial arrangement of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, all anchored to a central piperidine scaffold.

The core piperidine ring serves as a versatile and conformationally flexible scaffold, a feature that makes it a cornerstone in the design of numerous pharmaceuticals. smolecule.com Its non-planar, chair-like conformation allows substituents to be positioned in specific axial or equatorial orientations, which can be critical for precise interaction with biological targets. The piperidine moiety itself can be a key structural element for activity at certain receptors. nih.gov For instance, in studies comparing piperidine and piperazine (B1678402) derivatives, the piperidine ring was identified as a critical structural feature for dual histamine (B1213489) H₃ and sigma-1 receptor activity. nih.gov

Key interacting groups are attached to this central ring. The acetyl group at the 1-position features a carbonyl oxygen that acts as a potent hydrogen bond acceptor. This group also introduces a small, flexible substituent that can fit into dynamic binding sites. The carboxamide moiety at the 3-position is a critical bifunctional feature, possessing both a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the -NH₂ group). This duality allows for the formation of multiple, specific hydrogen bonds with amino acid residues in a target's active site, significantly contributing to binding affinity.

Role of Acetyl and Carboxamide Groups in Biological Efficacy

The acetyl group at the piperidine nitrogen (N-acetyl) directly influences the molecule's electronic properties and conformation. smolecule.com The presence of the N-acetyl group can be well-tolerated within the binding pockets of certain receptors, such as the sigma-1 receptor, indicating its compatibility with specific hydrophobic or flexible regions. nih.gov By serving as a hydrogen bond acceptor, it can form crucial interactions that anchor the ligand within the active site. Furthermore, modifying this N-acyl group is a common strategy in medicinal chemistry to fine-tune potency and pharmacokinetic properties. Studies on related 1-acylpiperidine ureas have shown that while bulky N-substituents did not always improve potency, smaller acyl groups like cyclopropanecarbonyl (an analogue of acetyl) could lead to dramatic increases in both potency and bioavailability compared to other substituents. nih.gov

The carboxamide group is a cornerstone of the molecule's biological activity, primarily due to its robust hydrogen-bonding capabilities. This group can engage in multiple hydrogen bond interactions, which is a recurring theme in the activity of piperidine carboxamide derivatives. For example, in derivatives designed as cathepsin K inhibitors, the carboxamide linker was essential for activity, with its orientation and the nature of its substituents dictating the potency. mdpi.com In some contexts, the carboxamide group has been shown to improve metabolic stability and membrane permeability, potentially enhancing a compound's ability to cross the blood-brain barrier. acs.org The introduction of a carbamoyl (B1232498) group (a related amide functionality) into piperidine-4-carboxamide derivatives was found to confer high metabolic stability while maintaining potent anti-HIV-1 activity. acs.org

Impact of Ring Substitutions on Bioactivity

The substitution pattern on both the piperidine ring and its appended functional groups is a critical determinant of biological activity for this class of compounds. Structure-activity relationship (SAR) studies on related piperidine carboxamide scaffolds have consistently shown that even minor chemical modifications can lead to significant changes in potency and selectivity.

Substitutions on aromatic rings attached to the carboxamide or acetyl moieties are particularly impactful. For instance, in a series of (R)-N-benzyl-1-sulfonylpiperidine-3-carboxamide derivatives designed as cathepsin K inhibitors, the nature and position of substituents on the benzyl (B1604629) group dramatically influenced inhibitory activity.

As shown in the table, moving the chloro substituent from the 2-position (H-7) to the 4-position (H-9) of the benzyl ring doubled the inhibitory potency against cathepsin K. mdpi.com This enhancement was attributed to the 4-chloro group facilitating more effective hydrophobic interactions within the enzyme's active site. mdpi.com Similarly, studies on other piperidine derivatives have found that the presence of a chlorine atom on an aromatic ring can be important for enhancing biological activity. japsonline.com

The nature of the N-acyl group on the piperidine ring also has a profound effect on potency. In a study of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of soluble epoxide hydrolase (sEH), various N-substituents were evaluated.

This data reveals that while the N-acetyl group confers high potency, small modifications such as changing to a cyclopropanecarbonyl or a benzoyl group can further enhance the binding affinity by several fold. nih.gov This highlights the sensitivity of the target protein to the size, shape, and electronics of the N-acyl substituent.

Design Principles for Enhanced Target Binding

The collective findings from SAR studies and mechanistic insights provide several guiding principles for designing this compound derivatives with enhanced target binding and improved biological efficacy.

Optimize Hydrogen Bonding: The carboxamide group is a primary anchor. Design strategies should focus on optimizing its hydrogen bond donor and acceptor interactions with the target protein. This can be achieved by rigidifying the linker connecting the carboxamide to other parts of the molecule to reduce the entropic penalty of binding. acs.org

Fine-Tune Hydrophobic Interactions: Substituents on aromatic rings provide an avenue to enhance potency through hydrophobic interactions. As seen with cathepsin K inhibitors, placing substituents like a chloro group at positions that allow for optimal contact with hydrophobic pockets (e.g., the para position) can significantly improve binding affinity. mdpi.com

Leverage Electronic Effects: The electronic nature of substituents can be tuned to enhance interactions. Introducing electron-withdrawing groups on an aryl ring connected to a urea (B33335) or amide moiety can increase the acidity of the N-H proton, thereby strengthening its hydrogen bonding interaction with key aspartate or glutamate (B1630785) residues in a catalytic site. nih.gov

Strategic N-Acyl Group Modification: The N-acetyl group is a potent but tunable feature. While it is effective, exploring close bioisosteres like cyclopropanecarbonyl or small aromatic rings (e.g., benzoyl) can lead to substantial gains in potency by better occupying the available space in the binding pocket. nih.gov However, large, bulky N-substituents should be approached with caution as they can negatively impact pharmacokinetic properties. nih.gov

Incorporate Polar Groups for Improved Properties: To enhance drug-like properties such as metabolic stability and solubility without sacrificing potency, polar groups can be introduced at strategic positions. The successful use of a carbamoyl group in CCR5 antagonists demonstrates that increasing polarity can be a viable strategy for developing clinical candidates. acs.org

By systematically applying these principles, the this compound scaffold can be effectively optimized to generate next-generation therapeutic agents with superior potency, selectivity, and pharmacokinetic profiles.

Advanced Applications in Chemical and Material Sciences for 1 Acetylpiperidine 3 Carboxamide and Its Derivatives

Building Blocks in Complex Organic Synthesis

Rational Design of Pharmaceutical Scaffolds

1-Acetylpiperidine-3-carboxamide serves as a valuable building block in the rational design of complex pharmaceutical scaffolds due to its inherent structural features. The piperidine (B6355638) ring is a prevalent motif in many biologically active compounds, and the acetyl and carboxamide groups at the 1 and 3 positions, respectively, offer versatile handles for chemical modification. mdpi.com This allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery. uni-muenchen.de

The design of novel ligands often involves leveraging existing knowledge of the target's binding pocket to create molecules with improved affinity and selectivity. The simple yet functionalized nature of this compound makes it an ideal starting point for fragment-based drug design. By modifying the acetyl and carboxamide moieties or by introducing substituents onto the piperidine ring, chemists can generate libraries of derivatives to screen against various biological targets. ontosight.ai

For instance, the carboxamide group can participate in hydrogen bonding interactions, a key feature in molecular recognition by biological macromolecules like enzymes and receptors. rsc.org The acetyl group, while seemingly simple, can influence the molecule's conformation and lipophilicity, which in turn affects its pharmacokinetic properties.

A notable application of rational design involving piperidine-containing scaffolds is in the development of enzyme inhibitors. By strategically modifying the scaffold, it is possible to design compounds that fit into the active site of a target enzyme, blocking its activity. This approach has been used to develop inhibitors for a wide range of enzymes implicated in various diseases.

The following table provides examples of how derivatives of the core piperidine scaffold are used in the design of various pharmaceutical agents.

| Scaffold/Derivative | Target/Application | Key Design Feature |

| Piperidine-based derivatives | Cathepsin K inhibitors for osteoporosis. | Modifications to the piperidine ring to enhance inhibitory activity. |

| Oxazolone (B7731731) carboxamides | Acid ceramidase inhibitors for cancer therapy. nih.gov | Incorporation of the oxazolone ring to improve potency and drug-like properties. nih.gov |

| Benzoylpiperidine derivatives | Reversible monoacylglycerol lipase (B570770) (MAGL) inhibitors. unipi.it | Amide formation with various benzoic acids to explore SAR. unipi.it |

| Phthalazinone-based derivatives | Potent and specific inhibitors for the mono-ART PARP7. mdpi.com | Rigidification of the amide to improve potency. mdpi.com |

Development of Agrochemical Intermediates

The structural motifs present in this compound and its derivatives are also valuable in the development of agrochemical intermediates. The piperidine core is found in a number of successful pesticides, and the ability to readily functionalize this scaffold allows for the creation of novel active ingredients. ontosight.aibuyersguidechem.com

The synthesis of fungicidal carboxamides, for example, often utilizes piperidine-based intermediates. These intermediates can be modified to optimize the compound's efficacy against specific fungal pathogens while minimizing its impact on non-target organisms and the environment. google.com The development of such targeted agrochemicals is crucial for sustainable agriculture.

Research in this area focuses on creating derivatives with enhanced biological activity and favorable environmental profiles. This includes modifications to improve uptake by the target pest, increase stability in the field, and reduce persistence in the soil. The versatility of the this compound scaffold makes it a useful tool for achieving these goals.

Contributions to Material Science

Exploration of Derivatives in Polymer Chemistry

The unique chemical properties of this compound derivatives make them interesting candidates for exploration in polymer chemistry. smolecule.com The presence of functional groups that can participate in polymerization reactions, such as the carboxamide, opens up possibilities for incorporating this scaffold into polymer backbones or as pendant groups.

The incorporation of such derivatives could impart novel properties to the resulting polymers. For example, the piperidine ring could influence the polymer's thermal stability, solubility, and mechanical properties. Furthermore, the functional groups could serve as sites for post-polymerization modification, allowing for the fine-tuning of the material's properties for specific applications.

While the direct application of this compound in large-scale polymer production is not yet established, the exploration of its derivatives in research settings is a promising area. The ability to create polymers with tailored properties is of great interest in fields ranging from biomedical devices to advanced coatings.

Design of Functional Materials

The principles of molecular design that make this compound a useful building block in medicinal chemistry can also be applied to the design of functional materials. bldpharm.com By controlling the arrangement of molecules in the solid state, it is possible to create materials with specific optical, electronic, or magnetic properties.

The carboxamide group, with its ability to form strong hydrogen bonds, can be used to direct the self-assembly of molecules into well-defined supramolecular architectures. rsc.org This bottom-up approach to materials design allows for a high degree of control over the material's structure and function.

For example, derivatives of this compound could be designed to form liquid crystals, which have applications in displays and sensors. rsc.org Alternatively, they could be used to create porous materials for gas storage or separation. The potential applications are diverse and depend on the specific chemical modifications made to the core scaffold.

Supramolecular Chemistry and Molecular Recognition

The field of supramolecular chemistry focuses on the study of non-covalent interactions and their use in creating complex, functional systems. rsc.orgrsc.org this compound and its derivatives are well-suited for studies in this area due to their ability to participate in a variety of non-covalent interactions, most notably hydrogen bonding through the carboxamide group. rsc.org

Molecular recognition, the specific binding of a guest molecule to a host, is a fundamental concept in supramolecular chemistry and biology. nih.gov The design of synthetic receptors capable of selectively binding to specific molecules is a major goal of the field. The this compound scaffold can be incorporated into larger host molecules to create binding pockets with specific shapes and chemical properties.

These synthetic receptors can have a wide range of applications, from sensing and environmental remediation to drug delivery and catalysis. The study of molecular recognition using derivatives of this compound can provide valuable insights into the nature of non-covalent interactions and inform the design of more complex and functional supramolecular systems.

Engineering of Self-Assembled Architectures

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of materials science and crystal engineering. The ability of this compound and its derivatives to form predictable intermolecular interactions, primarily hydrogen bonds, makes them attractive candidates for designing supramolecular architectures.

Detailed Research Findings:

Research on the crystal structures of related N-acetylated piperidine derivatives provides significant insight into the potential self-assembly behavior of this compound. The interplay between the amide and acetyl groups, along with the conformation of the piperidine ring, dictates the formation of higher-order structures.

In the crystal structure of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, molecules are linked by C—H⋯O hydrogen bonds, forming chains that extend along a specific crystallographic axis. nih.goviucr.org The piperidine ring in this derivative adopts a distorted boat conformation. nih.goviucr.org The acetyl group and the piperidine ring are crucial in establishing the hydrogen bonding network that governs the crystal packing. Analysis of another derivative, 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, shows the piperidine ring in a more stable chair conformation, again with C—H⋯O hydrogen bonds linking molecules into chains. iucr.org

The conformation of the piperidine ring (chair vs. boat) and the orientation of its substituents (axial vs. equatorial) are critical factors. nih.goviucr.orgresearchgate.net These conformational details, influenced by the substitution pattern, directly impact the geometry of the resulting self-assembled structures. For this compound, the stereochemistry at the C3 position will be a key determinant in its packing arrangement.

| Compound | Piperidine Ring Conformation | Key Intermolecular Interactions | Interaction Contribution (Hirshfeld Analysis) | Resulting Supramolecular Motif |

|---|---|---|---|---|

| N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine | Distorted Boat nih.goviucr.org | C—H⋯O nih.goviucr.org | H⋯H: 73.2%, C⋯H: 18.4%, O⋯H: 8.4% nih.goviucr.org | Chains nih.goviucr.org |

| 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one | Chair iucr.org | C—H⋯O iucr.org | Not reported | Chains iucr.org |

| N-acetylpiperidine-2-carboxylic acid | Chair researchgate.net | O—H⋯O, C—H⋯O researchgate.net | Not reported | Zigzag Structure researchgate.net |

Development of Host-Guest Complexes

Host-guest chemistry involves the formation of complexes between a large 'host' molecule and a smaller 'guest' molecule. nih.gov This area of supramolecular chemistry is critical for applications such as drug delivery, sensing, and catalysis. Piperidine derivatives have been successfully utilized as guest molecules in various host systems, particularly with cyclodextrins. mdpi.com

Detailed Research Findings:

While specific studies on this compound as a guest are not prevalent, research on analogous piperidine compounds demonstrates their capability to form stable inclusion complexes. mdpi.com Cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common hosts. They can encapsulate nonpolar parts of a guest molecule, potentially improving the guest's water solubility and reducing its toxicity. mdpi.com

A comparative analysis of several piperidine derivatives showed that they form host-guest complexes with β-cyclodextrin (β-CD). mdpi.com The stoichiometry of these complexes—the ratio of guest to host molecules—was found to be either 1:1 or 1:2, depending on the size and structure of the piperidine guest. mdpi.com The formation of these complexes is driven by non-covalent interactions, such as hydrophobic effects and hydrogen bonding, between the guest and the host's cavity.

For this compound, the piperidine ring could serve as the hydrophobic portion to be included within a host cavity like β-CD. The acetyl and carboxamide groups would likely remain near the rim of the host, where they could interact with the aqueous environment or the hydrophilic exterior of the cyclodextrin. The formation of such a complex could modify the physicochemical properties of the parent molecule, a strategy often employed in pharmaceutical formulation. mdpi.com

| Guest Molecule Type | Host Molecule | Observed Stoichiometry (Guest:Host) | Primary Driving Forces | Potential Application |

|---|---|---|---|---|

| Various Piperidines mdpi.com | β-Cyclodextrin mdpi.com | 1:1 or 1:2 mdpi.com | Hydrophobic interactions, Hydrogen bonding | Drug delivery, Increased solubility, Reduced toxicity mdpi.com |

| Adamantane Derivatives nih.gov | Cyclodextrins nih.gov | 1:1 | Hydrophobic interactions | Molecular recognition, Self-assembly nih.gov |

Ligand Design in Coordination Chemistry

The field of coordination chemistry leverages the ability of ligands—molecules that donate electrons—to bind to a central metal ion, forming a coordination complex. These complexes have unique geometric, electronic, and reactive properties not readily accessible with purely organic molecules. nih.gov Piperidine-containing molecules are frequently used as scaffolds for ligands due to their robust structure and versatile functionalization possibilities. mdpi.comresearchgate.net

Detailed Research Findings:

This compound possesses multiple potential donor atoms—the oxygen of the acetyl group, the oxygen of the carboxamide group, and the nitrogen of the carboxamide group—that could coordinate to a metal center. However, the nitrogen of the acetylated piperidine ring is an amide nitrogen and is generally a poor coordinator due to the delocalization of its lone pair of electrons into the acetyl carbonyl group. iucr.org

The design of effective ligands requires careful consideration of factors like the type of donor atoms, the number of binding sites (denticity), and the geometry of the resulting complex. For instance, in designing chelators for iron(III), hard donor atoms like oxygen are preferred. nih.gov The carboxamide and acetyl oxygens of this compound would fit this preference, suggesting its potential as a ligand for hard metal ions.

Studies on related structures provide clues to its likely coordination behavior. In rhodium(III)-catalyzed C-H activation reactions, N-acetylated piperidines are proposed to coordinate to the metal center, facilitating the catalytic cycle. acs.org Furthermore, studies of hydrazone ligands containing amide functionalities show that coordination often occurs through the imine nitrogen and carbonyl oxygen, while other parts of the molecule may or may not participate depending on steric and electronic factors. jptcp.com

Derivatives of this compound could be designed to enhance specific coordination properties. For example, modification of the carboxamide or introduction of other functional groups onto the piperidine ring could create multidentate ligands capable of forming highly stable chelate complexes with various transition metals. These complexes could find applications in catalysis, bioinorganic chemistry, or as functional materials. nih.gov

Advanced Analytical Methodologies for Research Characterization of 1 Acetylpiperidine 3 Carboxamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of 1-Acetylpiperidine-3-carboxamide. These techniques provide detailed information about the molecular framework, connectivity of atoms, and functional groups present.

Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are utilized to obtain a comprehensive picture of the compound's atomic arrangement.

In ¹H NMR, the spectrum reveals distinct signals for the protons in different chemical environments. The acetyl group's methyl protons typically appear as a sharp singlet around δ 2.1 ppm. The protons on the piperidine (B6355638) ring exhibit more complex splitting patterns and chemical shifts due to their diastereotopic nature and the conformational dynamics of the ring. The protons of the carboxamide group (-CONH₂) also produce characteristic signals.

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum will show distinct resonances for the carbonyl carbons of the acetyl and carboxamide groups, as well as for the individual carbons of the piperidine ring. The chemical shifts are sensitive to the electronic environment and the conformation of the molecule. nih.gov For instance, the presence of the acetyl group on the nitrogen atom influences the chemical shifts of the adjacent ring carbons (C2 and C6).

Table 1: Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ) ppm | Notes |

|---|---|---|---|

| ¹H | Acetyl (CH₃) | ~2.1 | Singlet |

| ¹H | Piperidine Ring (CH, CH₂) | 1.2 - 3.7 | Complex multiplets |

| ¹H | Carboxamide (NH₂) | 6.5 - 8.5 | Broad singlets |

| ¹³C | Acetyl (CH₃) | ~22 | |

| ¹³C | Piperidine Ring (CH, CH₂) | 24 - 50 | |

| ¹³C | Acetyl (C=O) | ~169 |

Note: Predicted values are based on data from similar structures and may vary depending on the solvent and experimental conditions. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and confirm the elemental composition of this compound. Electrospray ionization mass spectrometry (ESI-MS) is a common soft ionization method used for this purpose.

In a typical ESI-MS analysis, the compound is ionized, often by protonation, to form the molecular ion [M+H]⁺. For this compound (C₈H₁₄N₂O₂), the expected monoisotopic mass is 170.1055 g/mol , which would be observed as an [M+H]⁺ ion at m/z 171.1133. sigmaaldrich.com High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion, characteristic daughter ions are produced, which provide valuable structural information and help to confirm the connectivity of the acetyl and carboxamide groups to the piperidine ring.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Method |

|---|---|---|---|

| [M+H]⁺ | [C₈H₁₅N₂O₂]⁺ | 171.11 | ESI-MS |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts. These techniques are crucial for assessing the purity of the final compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Progress

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. A reversed-phase HPLC setup is typically employed, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. google.com

By monitoring the elution profile with a UV detector, the presence of impurities can be quantified. google.com The purity is often reported as a percentage of the total peak area. HPLC is also invaluable for monitoring the progress of a chemical reaction in real-time. Small aliquots of the reaction mixture can be analyzed to track the consumption of starting materials and the formation of the desired product, allowing for optimization of reaction conditions such as temperature and time.

Table 3: Typical HPLC Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV (e.g., 220-300 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C3 position of the piperidine ring, it can exist as a pair of enantiomers ((R) and (S)). When synthesized from achiral precursors without a chiral influence, it is formed as a racemic mixture (a 50:50 mixture of both enantiomers). Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. smolecule.com The choice of the CSP and the mobile phase is critical for achieving baseline separation of the enantiomeric peaks. smolecule.comgoogle.com By integrating the areas of the two enantiomer peaks, the e.e. can be precisely calculated. This analysis is crucial in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other. google.com

Table 4: Potential Chiral HPLC Conditions

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based, crown ether) |

| Mobile Phase | Typically a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol) |

| Detector | UV |

| Analysis Goal | Separation and quantification of (R)- and (S)-enantiomers |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Acetylpiperidine-3-carboxamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions, starting with piperidine-3-carboxylic acid derivatives. Key steps include acetylation of the piperidine nitrogen and coupling with carboxamide groups. Critical parameters include:

- Temperature : Maintain 0–5°C during acetylation to avoid side reactions .

- Solvent choice : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance reagent solubility and reaction efficiency .

- Catalysts : Employ coupling agents like HATU or EDCI for amide bond formation .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Techniques :

- NMR spectroscopy : Use - and -NMR to confirm the acetyl group (δ ~2.1 ppm for CH) and piperidine ring conformation .

- X-ray crystallography : Resolve stereochemistry (e.g., axial vs. equatorial substituents) if single crystals are obtainable .

- Mass spectrometry : Validate molecular weight (e.g., [M+H] peak at m/z 211.1) .

Q. What strategies improve the solubility of this compound in aqueous buffers for in vitro assays?

- Approach :

- Co-solvents : Use DMSO (≤10%) to pre-dissolve the compound, followed by dilution in PBS or cell culture media .

- pH adjustment : Modify buffer pH to 6.5–7.4 to enhance ionization of the carboxamide group .

- Derivatization : Introduce hydrophilic substituents (e.g., hydroxyl groups) without altering core bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Analysis framework :

- Assay validation : Cross-test compounds in orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity .

- Purity verification : Ensure >95% purity via HPLC and rule out contaminants (e.g., residual solvents) that may skew results .

- Structural analogs : Compare activity of derivatives (e.g., ethyl 1-benzylpiperidine-3-carboxylate) to identify critical pharmacophores .

Q. What computational methods are effective for predicting the binding mode of this compound to kinase targets?

- Protocol :

- Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., IKKβ) to model interactions with the acetyl and carboxamide groups .

- MD simulations : Perform 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

- SAR analysis : Modify substituents (e.g., benzyl or furan groups) and evaluate ΔG binding energies to optimize affinity .

Q. How can researchers design structure-activity relationship (SAR) studies for piperidine-3-carboxamide derivatives?

- Design principles :

- Core modifications : Test analogs with varied substituents (Table 1) to assess impact on bioactivity .

| Derivative | Substituent (R) | IC (µM) | Target |

|---|---|---|---|

| This compound | Acetyl | 0.5 | IKKβ |

| Ethyl 1-benzylpiperidine-3-carboxylate | Benzyl | 1.2 | Kinase X |

- Data interpretation : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity .

Q. What are the best practices for ensuring reproducibility in crystallography studies of this compound complexes?

- Guidelines :

- Crystallization : Screen conditions (e.g., PEG 3350, pH 5.5–6.5) using sitting-drop vapor diffusion .

- Data collection : Collect high-resolution (<2.0 Å) data at synchrotron facilities to resolve ligand-protein interactions .

- Validation : Deposit structures in the PDB and cross-validate with simulated annealing omit maps .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in the laboratory?

- Precautions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.